3-Bromo-1H-indazole-6-carboxylic acid
CAS No.: 114086-30-5
Cat. No.: VC20847995
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114086-30-5 |
|---|---|
| Molecular Formula | C8H5BrN2O2 |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 3-bromo-2H-indazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) |
| Standard InChI Key | PKOJMSAMIIFLSC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(NN=C2C=C1C(=O)O)Br |
| Canonical SMILES | C1=CC2=C(NN=C2C=C1C(=O)O)Br |
Introduction
Chemical Identity and Structure
Basic Information
3-Bromo-1H-indazole-6-carboxylic acid is identified by the CAS registry number 114086-30-5 and has the molecular formula C8H5BrN2O2 . This compound consists of an indazole core (a bicyclic structure with fused benzene and pyrazole rings) functionalized with a bromine atom and a carboxylic acid group at specific positions .
Physicochemical Properties
Physical Characteristics
The physicochemical properties of 3-Bromo-1H-indazole-6-carboxylic acid significantly influence its behavior in chemical reactions, solubility, and applications in pharmaceutical research.
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Weight | 241.04 g/mol |
| Density | 1.9 ± 0.1 g/cm³ |
| Boiling Point | 493.4 ± 25.0 °C (at 760 mmHg) |
| LogP | 1.67 |
The LogP value of 1.67 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties. This balance is particularly relevant for pharmaceutical applications as it affects bioavailability and membrane permeability.
Spectroscopic Properties
Mass spectrometry data provides valuable information for structural confirmation and quality control of the compound. The predicted collision cross section data is particularly useful for identification and quantification in complex mixtures:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 240.96073 | 144.7 |
| [M+Na]+ | 262.94267 | 147.9 |
| [M+NH4]+ | 257.98727 | 148.4 |
| [M+K]+ | 278.91661 | 150.3 |
| [M-H]- | 238.94617 | 143.0 |
| [M+Na-2H]- | 260.92812 | 146.6 |
| [M]+ | 239.95290 | 143.3 |
| [M]- | 239.95400 | 143.3 |
Synthesis Methods
Laboratory Synthesis
The synthesis of 3-Bromo-1H-indazole-6-carboxylic acid typically involves strategic functionalization of the indazole scaffold. Common synthetic routes include:
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Starting with indazole or suitable derivatives
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Selective bromination at the 3-position using appropriate brominating agents
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Introduction of the carboxylic acid functionality at the 6-position through carboxylation reactions
These processes require precise control of reaction conditions to ensure regioselectivity and minimize the formation of unwanted byproducts.
Industrial Production
Industrial production methods for 3-Bromo-1H-indazole-6-carboxylic acid are optimized for efficiency, yield, and purity. These methods typically involve:
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Large-scale bromination processes with controlled reaction parameters
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Optimized carboxylation reactions
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Advanced catalytic systems
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Controlled reaction environments for consistency
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Purification processes to achieve high purity (typically ≥97%)
The compound is commercially available at a minimum purity of 97%, making it readily accessible for research and pharmaceutical applications .
Applications in Research and Industry
Pharmaceutical Applications
3-Bromo-1H-indazole-6-carboxylic acid serves as a valuable building block in medicinal chemistry. Its applications include:
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Synthesis of kinase inhibitors: The indazole scaffold is commonly found in various kinase inhibitors, with the bromine atom at position 3 allowing for further modification through cross-coupling reactions.
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Development of bioactive molecules: The compound serves as a precursor for synthesizing diverse bioactive compounds with potential therapeutic applications.
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Protein degrader building blocks: The compound is categorized as a "Protein Degrader Building Block," indicating its relevance in the emerging field of targeted protein degradation, a promising approach in drug discovery .
Chemical Research Applications
Beyond pharmaceutical applications, 3-Bromo-1H-indazole-6-carboxylic acid is utilized in various research contexts:
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As a versatile intermediate for the preparation of more complex molecules
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In structure-activity relationship (SAR) studies to investigate correlations between chemical structure and biological activity
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For developing chemical libraries for high-throughput screening in drug discovery
Reaction Chemistry
Typical Reactions
The dual functionality of 3-Bromo-1H-indazole-6-carboxylic acid enables a variety of chemical transformations:
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Cross-coupling reactions: The bromine at the 3-position participates in Suzuki-Miyaura coupling and other metal-catalyzed reactions, allowing the introduction of diverse substituents.
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Carboxylic acid modifications:
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Esterification
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Amide formation
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Reduction to alcohols
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Decarboxylation
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Substitution reactions: The bromine atom can undergo nucleophilic substitution with various nucleophiles.
Reactivity Profile
The reactivity of 3-Bromo-1H-indazole-6-carboxylic acid is influenced by both the electronic properties of the indazole core and its functional groups:
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The bromine at position 3 is activated for nucleophilic aromatic substitution and metal-catalyzed coupling reactions.
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The carboxylic acid group provides a site for conjugation reactions and can be modified to introduce additional functionality.
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The indazole N-H group can participate in various reactions, including alkylation and acylation, offering another site for structural modification.
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